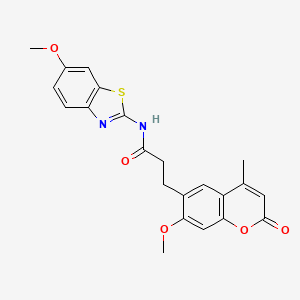![molecular formula C16H20N4O4 B11004741 N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-leucine](/img/structure/B11004741.png)
N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a propanamide and pentanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a benzotriazine derivative with a suitable amide and acid precursor. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield. For instance, the reaction might be carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures, followed by gradual heating to facilitate the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve recrystallization or chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzotriazine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in treating certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4- { [ (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N- (1,3-benzothiazol-2-yl)benzenesulfonamide
- 4-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2h-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1h-pyrazino[2,1-b]quinazoline-3,6-dione
Uniqueness
4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzotriazine ring and the specific arrangement of functional groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C16H20N4O4 |
|---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H20N4O4/c1-9(2)8-13(16(23)24)17-14(21)10(3)20-15(22)11-6-4-5-7-12(11)18-19-20/h4-7,9-10,13H,8H2,1-3H3,(H,17,21)(H,23,24)/t10-,13-/m0/s1 |
InChI Key |
IOXJSLIGXZBZRC-GWCFXTLKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone](/img/structure/B11004660.png)
![4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11004671.png)
![4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B11004674.png)
![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-phenylalanine](/img/structure/B11004679.png)

![5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11004693.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B11004709.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B11004711.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11004721.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B11004726.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11004731.png)
![2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11004738.png)
![3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone](/img/structure/B11004739.png)
